

Application Notes and Protocols: 2-(2,6-Dimethoxybenzoyl)phenyl acetate

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Compound of Interest		
Compound Name:	2-(2,6-Dimethoxybenzoyl)phenyl	
	acetate	
Cat. No.:	B1323989	Get Quote

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Abstract

2-(2,6-Dimethoxybenzoyl)phenyl acetate is a molecule of interest in medicinal chemistry, combining structural features of both benzophenone and phenyl acetate. While specific research on this particular derivative is limited, its structural motifs suggest potential applications in areas where related compounds have shown activity. Benzophenones are known for their diverse biological activities, and phenyl acetate derivatives are utilized in various therapeutic contexts. This document provides a detailed overview of the potential applications, hypothetical mechanisms, and relevant experimental protocols for the synthesis and evaluation of **2-(2,6-Dimethoxybenzoyl)phenyl acetate**, based on established knowledge of its constituent chemical classes.

Potential Applications in Medicinal Chemistry

Based on the biological activities of structurally related compounds, **2-(2,6- Dimethoxybenzoyl)phenyl acetate** could be investigated for a variety of therapeutic applications:

 Anticancer Activity: Benzophenone derivatives have been explored for their potential as anticancer agents. The benzophenone scaffold can interact with various biological targets.



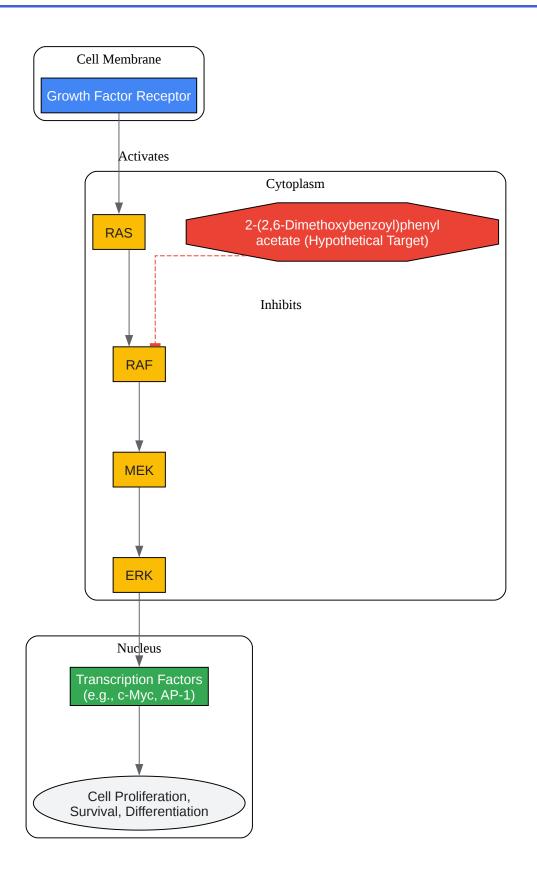
- Enzyme Inhibition: Phenyl acetate and its derivatives have been studied as enzyme inhibitors. For instance, some have shown inhibitory activity against tyrosinase and pancreatic lipase[1].
- Nitrogen Scavenging: Sodium phenylacetate is used clinically to treat hyperammonemia by providing an alternative pathway for waste nitrogen excretion[2][3]. While the acetylated form would have different properties, the core phenylacetate structure is relevant.
- Antimicrobial and Antifungal Activity: Various phenyl benzoate and benzophenone compounds have demonstrated moderate antibacterial and antifungal properties[1].

Hypothetical Mechanism of Action

Given the absence of specific studies on **2-(2,6-Dimethoxybenzoyl)phenyl acetate**, a putative mechanism of action can be postulated based on its structural components. The benzophenone core could act as a pharmacophore that interacts with specific enzyme active sites or protein-protein interfaces. The dimethoxy substitutions on one phenyl ring and the acetate group on the other will significantly influence the molecule's steric and electronic properties, affecting its binding affinity and selectivity for potential targets.

A possible, hypothetical signaling pathway that could be modulated by a small molecule inhibitor of this structural class is the inhibition of a protein kinase cascade, which is a common target in cancer therapy.





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Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.



Experimental Protocols

The following are detailed protocols for the potential synthesis and biological evaluation of **2- (2,6-Dimethoxybenzoyl)phenyl acetate**.

Synthesis Protocol: Two-Step Synthesis

This protocol outlines a plausible two-step synthesis starting from commercially available 2-hydroxybenzophenone and 2,6-dimethoxybenzoic acid.

Step 1: Friedel-Crafts Acylation to form 2-Hydroxy-2',6'-dimethoxybenzophenone

A plausible first step is the Friedel-Crafts acylation of phenol with 2,6-dimethoxybenzoyl chloride.

Materials: 2,6-dimethoxybenzoyl chloride, Phenol, Anhydrous aluminum chloride (AlCl₃),
Dichloromethane (DCM), 1M Hydrochloric acid (HCl), Saturated sodium bicarbonate
solution, Anhydrous magnesium sulfate (MgSO₄), Celite.

Procedure:

- In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2,6-dimethoxybenzoyl chloride (1.0 eq) in anhydrous DCM.
- Cool the solution to 0 °C in an ice bath.
- Slowly add anhydrous AlCl₃ (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
- Add phenol (1.1 eq) dissolved in anhydrous DCM dropwise to the reaction mixture.
- Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by pouring it over crushed ice and 1M HCl.



- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
- Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.
- Dry the organic layer over anhydrous MgSO₄, filter through a pad of Celite, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield 2-hydroxy-2',6'-dimethoxybenzophenone.

Step 2: Esterification to form 2-(2,6-Dimethoxybenzoyl)phenyl acetate

This step involves the acetylation of the hydroxyl group of the intermediate product.

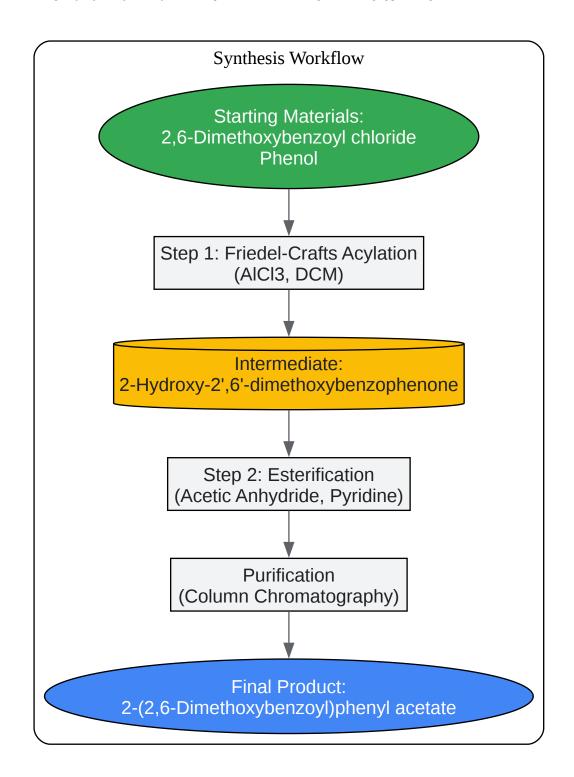
 Materials: 2-hydroxy-2',6'-dimethoxybenzophenone, Acetic anhydride, Pyridine or Triethylamine (TEA), Dichloromethane (DCM), 1M Copper (II) sulfate solution (optional, for pyridine removal), Saturated sodium bicarbonate solution, Anhydrous sodium sulfate (Na₂SO₄).

Procedure:

- Dissolve the purified 2-hydroxy-2',6'-dimethoxybenzophenone (1.0 eq) in anhydrous DCM in a round-bottom flask.
- Add pyridine or TEA (1.5 eq) to the solution.
- Add acetic anhydride (1.2 eq) dropwise while stirring.
- Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
- Once the reaction is complete, dilute the mixture with DCM.
- Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. (If pyridine was used, washing with 1M CuSO₄ can help remove residual pyridine).



- Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
- The resulting crude product can be purified by recrystallization or flash column chromatography to yield pure 2-(2,6-Dimethoxybenzoyl)phenyl acetate.





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